Product packaging for 3-(Bromomethyl)-2-chloro-1,8-naphthyridine(Cat. No.:CAS No. 1126424-63-2)

3-(Bromomethyl)-2-chloro-1,8-naphthyridine

Cat. No.: B11856613
CAS No.: 1126424-63-2
M. Wt: 257.51 g/mol
InChI Key: UZFRMQVCYQOAPI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chloro-1,8-naphthyridine (CAS 1126424-63-2) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1,8-naphthyridine core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities . The presence of both bromomethyl and chloro substituents on this bicyclic structure makes it a highly versatile and reactive intermediate, ideal for constructing more complex molecules through various cross-coupling and substitution reactions . The 1,8-naphthyridine scaffold is of significant scientific interest due to its presence in compounds with demonstrated antimicrobial, antiviral, and anti-inflammatory properties . Historically, 1,8-naphthyridine derivatives such as nalidixic acid paved the way for a class of antibacterial agents, and contemporary research explores their application as novel inhibitors for targets like HIV-1 integrase and bacterial ribosomes . The reactive handles on this specific derivative allow researchers to efficiently introduce the 1,8-naphthyridine pharmacophore into target structures, facilitating the exploration of structure-activity relationships and the development of new therapeutic candidates. This product is intended for use in laboratory research as a key synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, adhering to all relevant laboratory safety protocols. For specific storage and handling conditions, please refer to the associated safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrClN2 B11856613 3-(Bromomethyl)-2-chloro-1,8-naphthyridine CAS No. 1126424-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1126424-63-2

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

3-(bromomethyl)-2-chloro-1,8-naphthyridine

InChI

InChI=1S/C9H6BrClN2/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,5H2

InChI Key

UZFRMQVCYQOAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Cl)CBr

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 2 Chloro 1,8 Naphthyridine

Precursor Synthesis via Vilsmeier-Haack Cyclization

The journey towards 3-(bromomethyl)-2-chloro-1,8-naphthyridine typically commences with the synthesis of a suitable precursor, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569). The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for this purpose. nrochemistry.comalfa-chemistry.comresearchgate.netekb.egresearchgate.net

Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde from N-(pyridin-2-yl)acetamides

A common and efficient route to 2-chloro-1,8-naphthyridine-3-carbaldehyde involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides. nrochemistry.comalfa-chemistry.comresearchgate.netekb.egresearchgate.net In this reaction, various substituted N-(pyridin-2-yl)acetamides are treated with a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nrochemistry.comalfa-chemistry.comresearchgate.netekb.egresearchgate.net

The reaction proceeds by treating the N-(pyridin-2-yl)acetamide with the Vilsmeier reagent, leading to the formation of the 2-chloro-1,8-naphthyridine-3-carbaldehyde. The presence of electron-donating groups on the pyridine (B92270) ring of the starting acetamide (B32628) can facilitate the cyclization process. nrochemistry.comresearchgate.net

Table 1: Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde via Vilsmeier-Haack Reaction

Starting MaterialReagentsProductReference
N-(pyridin-2-yl)acetamidePOCl₃, DMF2-Chloro-1,8-naphthyridine-3-carbaldehyde nrochemistry.comalfa-chemistry.comresearchgate.netekb.egresearchgate.net
Substituted N-(pyridin-2-yl)acetamidesPOCl₃, DMFSubstituted 2-Chloro-1,8-naphthyridine-3-carbaldehydes nrochemistry.comresearchgate.net

Mechanistic Considerations of the Vilsmeier-Haack Reaction in Naphthyridine Synthesis

The Vilsmeier-Haack reaction mechanism involves the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of a substituted amide with phosphorus oxychloride. eurjchem.com This electrophile then attacks an electron-rich aromatic ring. In the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde, the N-(pyridin-2-yl)acetamide acts as the substrate. The reaction is believed to proceed through an intramolecular electrophilic attack on the pyridine ring, followed by cyclization and subsequent hydrolysis during workup to yield the aldehyde functionality. The chloro group at the C-2 position is introduced from the phosphorus oxychloride.

Conversion of the Aldehyde to a Methyl Group

To proceed towards the target molecule, the aldehyde group at the C-3 position of 2-chloro-1,8-naphthyridine-3-carbaldehyde must be converted to a methyl group. The Wolff-Kishner reduction is a classic and effective method for this transformation. researchgate.neteurjchem.comlscollege.ac.inkashanu.ac.iryoutube.commasterorganicchemistry.com

The Wolff-Kishner reduction involves the conversion of a carbonyl functionality into a methylene (B1212753) group under basic conditions. researchgate.neteurjchem.comlscollege.ac.inkashanu.ac.iryoutube.commasterorganicchemistry.com The reaction typically employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. kashanu.ac.iryoutube.commasterorganicchemistry.com The reaction proceeds via the formation of a hydrazone intermediate, which then, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the corresponding alkane. researchgate.neteurjchem.comlscollege.ac.inkashanu.ac.iryoutube.commasterorganicchemistry.com The Huang-Minlon modification, which involves distilling off water and excess hydrazine before heating, can significantly shorten reaction times and improve yields. lscollege.ac.in

This reduction transforms 2-chloro-1,8-naphthyridine-3-carbaldehyde into the crucial intermediate, 2-chloro-3-methyl-1,8-naphthyridine (B3177000).

Bromination Strategies for Introducing the Bromomethyl Moiety

The final key step in the synthesis of this compound is the selective bromination of the methyl group at the C-3 position of 2-chloro-3-methyl-1,8-naphthyridine.

Regioselective Bromination Approaches

The challenge in this step lies in achieving regioselectivity, specifically targeting the benzylic-like methyl group while avoiding bromination of the aromatic naphthyridine ring. Free radical bromination is the method of choice for this transformation. The stability of the resulting benzylic radical intermediate at the C-3 methyl group favors this reaction pathway.

Utilization of Brominating Agents in Naphthyridine Systems

N-Bromosuccinimide (NBS) is the most commonly employed reagent for benzylic bromination. wvu.educhemistrysteps.comyoutube.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wvu.educhemistrysteps.comyoutube.com The low concentration of bromine generated in situ from NBS helps to minimize competing electrophilic addition reactions to the aromatic ring. chemistrysteps.com

The reaction proceeds via a free-radical chain mechanism. The initiator generates a radical, which then abstracts a hydrogen atom from the methyl group of 2-chloro-3-methyl-1,8-naphthyridine to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated from NBS) to form the desired this compound and a bromine radical, which continues the chain reaction. wvu.educhemistrysteps.com

Table 2: Bromination of 2-Chloro-3-methyl-1,8-naphthyridine

Starting MaterialReagentsProductReaction TypeReference
2-Chloro-3-methyl-1,8-naphthyridineN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)This compoundFree Radical Bromination wvu.educhemistrysteps.comyoutube.com

Advanced Synthetic Approaches to this compound

While the Vilsmeier-Haack/Wolff-Kishner/Bromination sequence is a well-established route, research into more efficient and potentially one-pot syntheses is ongoing. Advanced approaches could involve the direct conversion of the 3-formyl group to a bromomethyl group, potentially through a reductive bromination process, or the development of novel cyclization strategies that directly install the desired functionalities. Another avenue could be the use of milder and more environmentally friendly brominating agents and reaction conditions. For instance, some modern methods for benzylic bromination utilize visible light photoredox catalysis, which could offer a more controlled and sustainable alternative to traditional radical initiation.

One-Pot Synthetic Methods for Naphthyridine Derivatives

While direct one-pot synthesis of this compound has not been extensively reported, several one-pot methodologies are crucial for constructing the foundational 1,8-naphthyridine (B1210474) scaffold. eurjchem.comresearchgate.netekb.egnih.govthieme-connect.de These methods typically involve the condensation of aminopyridines with various carbonyl compounds or other reactive species, leading to the rapid assembly of the bicyclic system.

One prominent approach is the Friedländer annulation, which involves the reaction of a 2-aminopyridine (B139424) derivative with a compound containing a reactive methylene group adjacent to a carbonyl. nih.gov Modifications of this reaction, such as using different catalysts or reaction conditions, have been developed to improve yields and expand the substrate scope. For instance, an efficient method for synthesizing 1,8-naphthyridine derivatives involves the reaction of 2-aminopyridine, malononitrile (B47326), and various aromatic aldehydes in the presence of a lanthanum chloride catalyst at room temperature. ekb.eg Another variation employs a dimetalation of an N-2-pyridylpivalamide followed by reaction with a β-alkoxyacrolein derivative. nih.gov

These one-pot syntheses are highly valuable for generating a library of substituted naphthyridines. However, for a specifically functionalized derivative like this compound, a more targeted sequential approach is generally required.

Table 1: Examples of One-Pot Syntheses for 1,8-Naphthyridine Derivatives

Starting MaterialsReagents/CatalystProduct TypeReference
2-Aminopyridine, Malononitrile, Aromatic AldehydesLanthanum ChlorideSubstituted 1,8-Naphthyridines ekb.eg
N-2-PyridylpivalamideDimetalation, β-Alkoxyacrolein derivativeSubstituted 1,8-Naphthyridines nih.gov
2-Aminonicotinaldehyde, Active Methylene CompoundsSulfamic AcidFunctionalized 1,8-Naphthyridines nih.gov
Aromatic Aldehyde, Malononitrile Dimer, Enehydrazinoketone-Annulated 1,8-Naphthyridines thieme-connect.de

Sequential Reaction Sequences for Targeted Bromomethylation

The synthesis of this compound is most effectively achieved through a multi-step sequence, which allows for the precise introduction of the chloro and bromomethyl functionalities at the desired positions. A common and logical pathway begins with the construction of a suitable precursor, 2-chloro-1,8-naphthyridine-3-carbaldehyde, followed by functional group transformations.

A well-established method for the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde is the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. google.commasterorganicchemistry.com This reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to effect the cyclization and formylation in a single step.

Following the synthesis of the aldehyde precursor, a two-step sequence can be employed to introduce the bromomethyl group:

Reduction of the Aldehyde: The formyl group of 2-chloro-1,8-naphthyridine-3-carbaldehyde is first reduced to a hydroxymethyl group to yield (2-chloro-1,8-naphthyridin-3-yl)methanol. This transformation can be readily achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Bromination of the Alcohol: The resulting alcohol is then converted to the target compound, this compound. This is a standard conversion of a primary alcohol to an alkyl bromide and can be accomplished using various brominating agents. Common reagents for this purpose include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

An alternative, though less direct, sequential route could involve the synthesis of 3-methyl-2-chloro-1,8-naphthyridine followed by a radical-mediated side-chain bromination. This would entail:

Synthesis of a Methyl-Substituted Naphthyridine: A modified Skraup reaction, for instance, could be used to synthesize a methyl-substituted 1,8-naphthyridine.

Chlorination: Introduction of the chloro group at the 2-position.

Side-Chain Bromination: The 3-methyl group can then be brominated using a radical initiator and a source of bromine, such as N-bromosuccinimide (NBS), to yield the final product.

Table 2: Proposed Sequential Synthesis of this compound

StepStarting MaterialReagents/ConditionsIntermediate/Product
1N-(Pyridin-2-yl)acetamidePOCl₃, DMF2-Chloro-1,8-naphthyridine-3-carbaldehyde
22-Chloro-1,8-naphthyridine-3-carbaldehydeNaBH₄, Methanol/Ethanol(2-Chloro-1,8-naphthyridin-3-yl)methanol
3(2-Chloro-1,8-naphthyridin-3-yl)methanolPBr₃ or SOBr₂This compound

Reactivity and Transformational Chemistry of 3 Bromomethyl 2 Chloro 1,8 Naphthyridine

Role of Halogen Substituents in Chemical Transformations

The differential reactivity of the chloro and bromomethyl groups is the cornerstone of the synthetic utility of this compound. The chlorine atom at the C-2 position is attached to an sp²-hybridized carbon of the electron-deficient pyridine (B92270) ring. This configuration makes it susceptible to removal by nucleophilic aromatic substitution (SNAr) mechanisms. wikipedia.orgmasterorganicchemistry.com Such reactions are typically facilitated by the electron-withdrawing nature of the heterocyclic ring system, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the substitution process. masterorganicchemistry.com

In stark contrast, the bromine atom is part of a bromomethyl group, where it is attached to an sp³-hybridized carbon. This group is analogous to a benzylic halide, rendering the carbon atom highly electrophilic and the bromide an excellent leaving group. vedantu.com Consequently, this position is exceptionally reactive towards standard nucleophilic substitution (SN1 or SN2) reactions. wikipedia.orggacariyalur.ac.in This reactivity profile allows the bromomethyl moiety to function as a potent electrophile for introducing the naphthyridinylmethyl scaffold onto various nucleophilic substrates. The dichotomy between the SNAr reactivity at C-2 and the SN2 reactivity at the C-3 methyl group enables chemists to perform selective and sequential transformations.

Nucleophilic Substitution Reactions at the Chlorinated Position (C-2)

The chloro group at the C-2 position is a prime site for nucleophilic displacement, a common strategy for functionalizing the 1,8-naphthyridine (B1210474) core. Research on the closely related 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) demonstrates that this position readily undergoes substitution with various nucleophiles. researchgate.net These transformations are expected to proceed similarly for 3-(bromomethyl)-2-chloro-1,8-naphthyridine.

For example, treatment with sodium azide (B81097) can lead to the formation of an unstable 2-azido intermediate, which then undergoes intramolecular cyclization to yield a fused tetrazolo[1,5-a] ciac.jl.cnorganic-chemistry.orgnaphthyridine system. researchgate.net Similarly, reaction with sulfur nucleophiles like sodium sulfide (B99878) in a solvent such as DMF effectively replaces the chlorine atom to produce the corresponding 2-mercapto-1,8-naphthyridine derivative. researchgate.net These reactions underscore the viability of displacing the C-2 chlorine to introduce new functional groups or to construct fused heterocyclic rings.

NucleophileReagent ExampleProduct TypeReference
AzideSodium Azide (NaN₃)Tetrazolo[1,5-a] ciac.jl.cnorganic-chemistry.orgnaphthyridine researchgate.net
SulfideSodium Sulfide (Na₂S)2-Mercapto-1,8-naphthyridine researchgate.net
AminesPrimary/Secondary Amines2-Amino-1,8-naphthyridineGeneral Reactivity
AlkoxidesSodium Alkoxide (NaOR)2-Alkoxy-1,8-naphthyridineGeneral Reactivity

Transformations Involving the Bromomethyl Group (C-3)

The bromomethyl group at the C-3 position serves as a highly reactive electrophilic handle for a variety of chemical modifications, including cyclizations and the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

The reactivity of the bromomethyl group can be harnessed to construct novel fused ring systems. While direct examples starting from this compound are not prevalent in the literature, its structure is well-suited for reactions with bifunctional nucleophiles to create new heterocyclic rings fused at the C-2 and C-3 positions. For instance, a reaction with thiourea (B124793) could proceed via initial S-alkylation by the bromomethyl group, followed by an intramolecular nucleophilic attack of the nascent amino group onto the C-2 position, displacing the chloride and forming a fused thiazolidine (B150603) or related ring system. This type of domino reaction is a powerful strategy for building molecular complexity. nih.gov

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. The electrophilic nature of the bromomethyl group facilitates its reaction with a variety of carbon-based nucleophiles. science.gov This allows for the extension of the carbon framework at the C-3 position.

Expected reactions include:

Cyanation: Reaction with sodium or potassium cyanide would yield 2-chloro-3-(cyanomethyl)-1,8-naphthyridine, introducing a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Alkylation with Enolates: Soft carbon nucleophiles, such as the enolate of diethyl malonate, can be used to displace the bromide, leading to the formation of a C-3 substituted malonic ester. This product is a valuable intermediate for synthesizing a range of derivatives, including carboxylic acids and amino acids.

The bromomethyl group is highly susceptible to displacement by oxygen and nitrogen nucleophiles, providing straightforward access to a variety of derivatives. libretexts.org

Reactions with Oxygen Nucleophiles: Treatment with alkoxides (e.g., sodium methoxide) or hydroxide (B78521) would yield the corresponding ethers or alcohol, (2-chloro-1,8-naphthyridin-3-yl)methanol.

Reactions with Nitrogen Nucleophiles: A wide range of amines, including ammonia, primary amines, and secondary amines, can react with the bromomethyl group to afford the corresponding primary, secondary, or tertiary amines. This provides a direct route to libraries of 3-(aminomethyl)-1,8-naphthyridine derivatives.

Reaction TypeNucleophile ExampleProduct Functional GroupReference
C-C Bond FormationCyanide (CN⁻)Nitrile science.gov
C-C Bond FormationMalonate Ester EnolateDiethyl 2-((2-chloro-1,8-naphthyridin-3-yl)methyl)malonate science.gov
Derivatization (Oxygen)Hydroxide (OH⁻)Alcohol libretexts.org
Derivatization (Oxygen)Alkoxide (RO⁻)Ether libretexts.org
Derivatization (Nitrogen)Ammonia (NH₃)Primary Amine libretexts.org
Derivatization (Nitrogen)Primary/Secondary Amine (RNH₂/R₂NH)Secondary/Tertiary Amine libretexts.org

Reactivity at Other Positions of the 1,8-Naphthyridine Core

Beyond the two halogenated positions, the 1,8-naphthyridine ring itself can undergo further chemical modification, although it is generally less reactive. The pyridine rings are electron-deficient, which makes them generally resistant to electrophilic aromatic substitution unless strongly activating groups are present. ekb.egnih.gov When such reactions do occur, they are directed by the existing substituents.

Comparative Reactivity with Related Naphthyridine Intermediates

The chemical behavior of this compound is intrinsically linked to the reactivity of its synthetic precursors and related analogs. A particularly relevant comparator is 2-chloro-1,8-naphthyridine-3-carbaldehyde, where the formyl group at the 3-position presents a different, yet equally versatile, site for chemical modification. Understanding the reactions of this aldehyde is essential for a comprehensive grasp of the functional group interconversions possible within this heterocyclic system.

2-Chloro-1,8-naphthyridine-3-carbaldehyde is a versatile intermediate that undergoes a variety of chemical transformations, primarily involving the aldehyde functional group and the chlorine atom at the 2-position. These reactions are pivotal for the synthesis of more complex naphthyridine derivatives.

The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde itself is typically achieved through a Vilsmeier-Haack cyclization of substituted N-(pyridin-2-yl) acetamides using phosphorus oxychloride (POCl3) in dimethylformamide (DMF). tsijournals.comtsijournals.com This foundational reaction sets the stage for a host of subsequent transformations.

One notable reaction is the condensation with hydrazine (B178648) hydrate (B1144303) in the presence of sodium acetate, which leads to the formation of the corresponding hydrazone. tsijournals.com This transformation of the aldehyde group introduces a new reactive site into the molecule.

Furthermore, the chlorine atom at the 2-position can be displaced by various nucleophiles. For instance, treatment with sodium azide results in the formation of an unstable 2-azido intermediate, which then undergoes cyclization to yield a tetrazolo[1,5-a] tsijournals.comresearchgate.netnaphthyridine derivative. tsijournals.comresearchgate.net Similarly, reaction with sodium sulfide in DMF replaces the chlorine with a mercapto group. tsijournals.comtsijournals.com

The aldehyde functionality can also participate in condensation reactions. For example, Claisen-Schmidt condensation with various acetophenones or other acetyl-containing heterocycles in the presence of ethanolic sodium hydroxide yields chalcone (B49325) derivatives. rsc.org These chalcones can be further modified, for instance, by iodination using dimethyl sulfoxide (B87167) and iodine. rsc.org

Here is a summary of selected reactions of 2-chloro-1,8-naphthyridine-3-carbaldehyde:

Reagent(s)Reaction TypeProductReference(s)
Hydrazine hydrate, Sodium acetateCondensation(E)-(2-chloro-1,8-naphthyridin-3-yl)methanimine tsijournals.com
Sodium azideNucleophilic substitution and CyclizationTetrazolo[1,5-a] tsijournals.comresearchgate.netnaphthyridine-4-carbaldehyde tsijournals.comresearchgate.net
Sodium sulfideNucleophilic substitution2-Mercapto-1,8-naphthyridine-3-carbaldehyde tsijournals.comtsijournals.com
Acetophenones, Ethanolic NaOHClaisen-Schmidt condensationChalcones rsc.org
Phenyl hydrazineCondensationSchiff base

The formyl group of 2-chloro-1,8-naphthyridine-3-carbaldehyde is a key site for functional group interconversions, allowing for the synthesis of a wide range of derivatives. These transformations are crucial for altering the electronic and steric properties of the naphthyridine core, thereby enabling the development of new compounds with desired characteristics.

A primary interconversion is the oxidation of the aldehyde to a carboxylic acid, or its reduction to an alcohol. While not explicitly detailed in the provided search results for this specific molecule, these are standard transformations for aromatic aldehydes.

The conversion of the aldehyde to other functional groups often proceeds through multi-step sequences. For instance, the aforementioned formation of chalcones via Claisen-Schmidt condensation is a functional group interconversion that extends the carbon framework of the molecule. rsc.org These chalcones can then undergo further reactions, such as bromination, to introduce additional functional groups. rsc.org

The reaction with hydrazine hydrate to form a hydrazone is another example of a functional group interconversion. tsijournals.com This hydrazone can then be used in further synthetic steps, for example, in the formation of pyrazole (B372694) rings.

The transformation of the 2-chloro-substituent, in conjunction with reactions at the 3-formyl group, allows for the creation of diverse heterocyclic systems. For example, multicomponent reactions involving 2-chloro-3-formylquinolines (an analogous system) with reagents like 5,5-dimethylcyclohexane-1,3-dione (B117516) and 6-aminopyrimidine-2,4(1H,3H)-diones can lead to the formation of complex fused ring systems such as dihydrobenzo[b]pyrimido tsijournals.comresearchgate.netnaphthyridine-diones.

These examples highlight the versatility of the 2-chloro and 3-formyl groups in facilitating a broad range of functional group interconversions, which is a key aspect of the chemistry of this class of naphthyridine intermediates.

3 Bromomethyl 2 Chloro 1,8 Naphthyridine As a Synthetic Intermediate

Design and Synthesis of Complex Naphthyridine Architectures

The unique arrangement of reactive sites on the 3-(bromomethyl)-2-chloro-1,8-naphthyridine molecule provides medicinal chemists with a versatile platform for molecular elaboration. The differential reactivity of the bromomethyl and chloro groups allows for sequential and site-selective modifications, paving the way for the creation of intricate naphthyridine-based structures.

Preparation of Fused Heterocyclic Systems

The presence of the electrophilic bromomethyl group at the C3 position of the 1,8-naphthyridine (B1210474) ring is a key feature that can be exploited for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, where a nucleophile tethered to the naphthyridine core attacks the bromomethyl carbon, can lead to the formation of novel polycyclic structures.

While direct literature examples detailing the use of this compound for this purpose are not abundant, the fundamental principles of organic synthesis support this application. For instance, by first introducing a nucleophilic moiety at the C2 position via substitution of the chlorine atom, subsequent intramolecular alkylation can be envisioned. A hypothetical reaction scheme is presented below:

ReactantReagentProductRing System Formed
This compound1. Nucleophile (e.g., 2-aminophenol) 2. BaseFused Naphthyridino-oxazepine7-membered ring
This compound1. Nucleophile (e.g., ethyl 2-mercaptoacetate) 2. BaseFused Naphthyridino-thiazepine7-membered ring

This strategy allows for the construction of novel tricyclic and tetracyclic frameworks containing the 1,8-naphthyridine motif, which can be further explored for their biological properties. The synthesis of fused derivatives of 1,8-naphthyridine is an active area of research, with multicomponent reactions being a common approach to generate these complex structures. bldpharm.com

Scaffold Derivatization for Library Synthesis

The reactivity of the bromomethyl group makes this compound an ideal starting material for the generation of chemical libraries through scaffold derivatization. Combinatorial chemistry approaches can be employed to rapidly introduce a wide array of functional groups at the C3 position by reacting the bromomethyl intermediate with a diverse set of nucleophiles.

This approach facilitates the exploration of the chemical space around the 1,8-naphthyridine core, which is crucial for structure-activity relationship (SAR) studies. The resulting library of compounds can then be screened for various biological activities.

Table of Potential Nucleophiles for Library Synthesis:

Nucleophile ClassExampleResulting C3-Substituent
AminesMorpholine-CH₂-N(CH₂)₄O
ThiolsThiophenol-CH₂-S-Ph
Alcohols/PhenolsPhenol-CH₂-O-Ph
CarboxylatesSodium Acetate-CH₂-O-C(O)CH₃
AzidesSodium Azide (B81097)-CH₂-N₃

The chloro group at the C2 position can either be retained or subsequently modified, further increasing the diversity of the synthesized library. This dual functionality makes this compound a powerful tool in medicinal chemistry for the discovery of new therapeutic agents.

Applications in the Construction of Biologically Relevant Scaffolds

The 1,8-naphthyridine framework is a well-established pharmacophore found in numerous clinically used drugs and biologically active compounds. researchgate.netnih.gov The ability to functionalize this core structure is therefore of high importance in drug discovery.

Precursor in the Synthesis of Pharmacophore-Containing 1,8-Naphthyridines

The strategic importance of this compound lies in its utility as a precursor for introducing specific pharmacophoric motifs onto the 1,8-naphthyridine scaffold. The bromomethyl group serves as a reactive handle to append various side chains and functional groups that are known to interact with biological targets.

For example, studies have shown that modifications at the C3 position of the 1,8-naphthyridine ring can significantly impact the biological activity of the resulting compounds. researchgate.net By using this compound as a starting material, medicinal chemists can systematically synthesize a series of analogues with different C3 substituents to optimize their interaction with a target protein. This approach is central to the development of new drugs with improved potency and selectivity.

Strategic Intermediate in the Development of Targeted Chemical Probes

Targeted chemical probes are essential tools for studying biological processes and for the validation of new drug targets. These probes typically consist of a recognition element that binds to the target of interest, a reporter tag (e.g., a fluorophore or biotin), and a linker.

The reactive nature of this compound makes it an excellent intermediate for the synthesis of such probes. The 1,8-naphthyridine core can serve as the recognition element, given its known affinity for various biological targets. The bromomethyl group provides a convenient point of attachment for a linker and a reporter tag.

For instance, a fluorescent probe could be synthesized by reacting this compound with a linker-fluorophore conjugate. Such a probe could then be used to visualize the localization of its target within cells or tissues. The development of fluorescent probes based on the 1,8-naphthalimide (B145957) core, a related bicyclic aromatic system, highlights the utility of such approaches in biological imaging. frontiersin.orgnih.gov

Theoretical and Mechanistic Investigations

Computational Studies on Reaction Pathways for Synthesis and Transformation

Quantum chemical calculations have become instrumental in deciphering the complex mechanisms of heterocyclic compound synthesis. For the 1,8-naphthyridine (B1210474) system, computational studies, particularly those employing Density Functional Theory (DFT), have shed light on the energetics and transition states of key synthetic routes, such as the Friedländer annulation. nih.govacs.org These theoretical approaches allow for a detailed, step-by-step examination of the reaction coordinate, revealing transient intermediates and the factors that govern reaction barriers. acs.orgnih.gov

The synthesis of the 1,8-naphthyridine ring system often involves the Friedländer reaction, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. Computational modeling has been successfully applied to analyze the transition states (TS) involved in this process, particularly in catalyzed versions of the reaction.

For instance, studies on the choline (B1196258) hydroxide (B78521) (ChOH) catalyzed Friedländer synthesis of 2-methyl-1,8-naphthyridine in water have utilized DFT calculations to map out the potential energy surface. acs.org The geometry optimization and frequency calculations, often performed at levels like B3LYP-PCM/6-31+G(d,p), help in locating and characterizing the transition states. acs.org

A key finding from such analyses is the crucial role of the catalyst and solvent in stabilizing the transition states. In the ChOH-catalyzed reaction, the first step is the deprotonation of the active methylene (B1212753) compound (e.g., acetone) by the hydroxide ion, which proceeds through a transition state (TS-1) with a specific activation energy. The subsequent attack of the resulting enolate on the carbonyl carbon of 2-aminonicotinaldehyde leads to a second transition state (TS-2). acs.org Non-covalent interaction (NCI) analysis of these transition states reveals the importance of hydrogen bonds in lowering the reaction barriers. The hydroxyl group of the choline cation, for example, can form a strong hydrogen bond with the carbonyl group of the reactant, stabilizing the transition state structure. nih.govacs.org

Table 1: Calculated Activation Energies for ChOH-Catalyzed Friedländer Synthesis of a Model 1,8-Naphthyridine. acs.org
Reaction StepTransition StateCalculated Activation Energy (kcal/mol)Key Stabilizing Interactions
Deprotonation of Active MethyleneTS-115.4Strong O-H···O=C H-bond from catalyst
Attack on Carbonyl CarbonTS-225.7H-bonds from water and catalyst

Computational methods provide a framework for a detailed elucidation of reaction mechanisms beyond just identifying transition states. The United Reaction Valley Approach (URVA), combined with analysis of the intrinsic reaction coordinate (IRC), allows a reaction path to be partitioned into distinct phases: reactant contact, preparation, chemical transformation (occurring in the transition state phase), product adjustment, and product separation. acs.orgnih.gov This approach identifies the specific structural changes and electronic rearrangements that occur sequentially during the reaction.

In the context of naphthyridine synthesis, this type of analysis can reveal "hidden" intermediates or transition states that are not experimentally observable but are crucial to the mechanism. acs.org For the Friedländer reaction, computational studies propose a plausible mechanism that begins with the formation of an enolate, followed by nucleophilic attack, an intramolecular cyclization via an aldol-type condensation, and finally, a dehydration step to yield the aromatic 1,8-naphthyridine ring. acs.org The role of catalysts, such as ionic liquids or metal complexes, is often to lower the energy barriers of one or more of these steps, thereby increasing the reaction yield and rate. acs.orgacs.org The complexity of these systems often hampers purely experimental studies, making computational insights into how catalysts function invaluable. acs.org

Molecular Modeling and Electronic Structure Analysis of the Compound

Molecular modeling techniques are essential for predicting the chemical behavior of 3-(Bromomethyl)-2-chloro-1,8-naphthyridine. By analyzing its electronic structure and conformational landscape, researchers can forecast its reactivity towards various reagents and the stability of its potential derivatives.

The reactivity of the this compound molecule is dictated by the electronic properties of the 1,8-naphthyridine core and its substituents. The two nitrogen atoms in the ring act as electron sinks, influencing the electron distribution across the aromatic system. The chloro group at the C2 position is an electron-withdrawing group, which further decreases the electron density at this position, making it susceptible to nucleophilic substitution.

Conversely, the bromomethyl group at the C3 position provides a highly reactive electrophilic site. The carbon atom of the CH₂Br group is readily attacked by nucleophiles, leading to the displacement of the bromide ion. This reactivity is central to the use of this compound as a building block for more complex molecules.

DFT calculations can be used to compute various electronic descriptors to quantify this reactivity. These include:

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential on the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a measure of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: Provides information on charge distribution, revealing the partial charges on each atom and quantifying the strength of bonds and hyperconjugative interactions.

Structure-activity relationship (SAR) studies on other 1,8-naphthyridine derivatives have shown that the presence of electron-withdrawing groups can significantly influence their biological and chemical properties. researchgate.net For this compound, the combination of the chloro and bromomethyl substituents creates distinct reactive centers, allowing for selective chemical modifications.

Table 2: Predicted Reactivity Sites in this compound Based on Electronic Properties.
PositionSubstituentPredicted ReactivityGoverning Electronic Factor
C2-ClElectrophilic (Susceptible to Nucleophilic Aromatic Substitution)Electron-withdrawing nature of Cl and ring nitrogens
C3-CH₂BrElectrophilic (Susceptible to Nucleophilic Substitution)Polar C-Br bond, good leaving group (Br⁻)
N1, N8Ring NitrogensNucleophilic / Basic (Protonation, Metal Coordination)Lone pair of electrons on nitrogen atoms

For derivatives of this compound, particularly those formed by substitution at the bromomethyl position, conformational analysis is crucial for understanding their three-dimensional structure and stability. When the C3 substituent becomes large and complex, steric hindrance can influence the preferred orientation of the group relative to the planar naphthyridine ring.

While the 1,8-naphthyridine core is largely planar, rotation around the C3-CH₂ bond and any subsequent bonds in a larger substituent will have specific energy minima. Computational methods can be used to perform a potential energy surface scan by systematically rotating specific dihedral angles to identify the most stable conformers (local and global minima) and the energy barriers between them.

The principles of conformational analysis, often applied to systems like substituted cyclohexanes, are relevant here. libretexts.orgopenstax.org The stability of a given conformer is determined by a balance of factors including steric strain (e.g., van der Waals repulsion between bulky groups), torsional strain (eclipsing interactions), and electronic effects (e.g., hyperconjugation). For derivatives with bulky groups, the most stable conformation will be the one that minimizes unfavorable steric interactions. libretexts.org In some cases, severely restricted rotation around a single bond can even lead to the existence of stable, isolable rotational isomers known as atropisomers. umich.edu For derivatives of this compound, understanding the conformational preferences is key to predicting how they will interact with biological targets or self-assemble in materials.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis and functionalization of the 1,8-naphthyridine (B1210474) core have benefited from catalytic methods, and extending these to 3-(bromomethyl)-2-chloro-1,8-naphthyridine is a key area for future research. The presence of both a chloro and a bromomethyl group offers dual handles for selective catalytic transformations.

Future investigations could focus on:

Selective Cross-Coupling Reactions: Developing catalytic systems (e.g., palladium, nickel, or copper-based) that can selectively activate either the C-Cl or the C-Br bond of the bromomethyl group. This would enable the sequential introduction of different functionalities. For instance, a mild catalytic approach could facilitate Suzuki, Stille, or Sonogashira coupling at the 2-position, leaving the bromomethyl group intact for subsequent derivatization.

C-H Activation/Functionalization: Exploring transition-metal catalyzed C-H activation at other positions of the naphthyridine ring would provide a direct route to more complex derivatives without the need for pre-functionalized starting materials.

Asymmetric Catalysis: The development of enantioselective catalytic methods for reactions involving the bromomethyl group, such as asymmetric alkylations or couplings, would open doors to the synthesis of chiral 1,8-naphthyridine-based ligands and bioactive molecules.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis could enable novel, mild transformations of the bromomethyl group, such as radical additions to alkenes or alkynes, or the generation of a methyl radical for subsequent C-C bond formation.

An iridium-catalyzed hydrogen transfer strategy has been successfully employed for the α-functionalization of 1,8-naphthyridines, offering a precedent for developing similar catalytic systems for the subject compound. nih.govmdpi.com Such strategies could lead to the creation of structurally unique and functionalized tetrahydro-1,8-naphthyridines. mdpi.com

Exploration of Advanced Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. chemicalpapers.com The reactive nature of this compound makes it an ideal candidate for incorporation into novel MCRs.

Future research in this area could involve:

Passerini and Ugi-type Reactions: Investigating the participation of the bromomethyl group, either directly or after conversion to an aldehyde or isocyanide, in classic isocyanide-based MCRs like the Passerini and Ugi reactions. This could lead to the rapid synthesis of peptidomimetic structures incorporating the 1,8-naphthyridine core.

Domino Reactions: Designing novel domino reaction sequences where the initial reaction at the bromomethyl or chloro position triggers a cascade of intramolecular cyclizations, leading to complex fused heterocyclic systems. Catalyst-free, three-component domino reactions have been shown to be effective for the synthesis of functionalized researchgate.netnih.govnaphthyridine derivatives. dntb.gov.ua

Novel Scaffolds through MCRs: Utilizing the dual reactivity of the compound to design MCRs that build new rings onto the 1,8-naphthyridine framework. For example, a reaction involving the bromomethyl group, the chloro substituent, and a binucleophilic reagent could lead to novel bridged or fused systems. The synthesis of functionalized benzo[b] researchgate.netnih.govnaphthyridine derivatives through a three-component reaction catalyzed by L-proline highlights the potential of MCRs in this area. nih.gov

Investigation of Unconventional Chemical Transformations

Moving beyond standard synthetic methodologies, the exploration of unconventional chemical transformations of this compound could unlock new avenues for molecular diversity.

Potential areas of investigation include:

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening of the naphthyridine core, followed by rearrangement to novel heterocyclic scaffolds.

Generation and Trapping of Reactive Intermediates: Exploring the generation of highly reactive intermediates, such as carbenes, nitrenes, or arynes, from derivatives of the title compound. These intermediates could then be trapped with various reagents to afford unique molecular architectures.

Flow Chemistry Applications: Utilizing microreactor technology to perform reactions with precise control over reaction parameters. This could enable the safe handling of reactive intermediates and the rapid optimization of reaction conditions for the functionalization of the compound.

Mechanochemical Synthesis: Exploring the use of ball milling and other mechanochemical techniques to drive solid-state reactions of the compound, potentially leading to new reactivity and reduced solvent waste.

Expansion of the Synthetic Scope of Derived 1,8-Naphthyridine Systems

The true value of this compound lies in its potential as a versatile starting material for a wide array of more complex 1,8-naphthyridine derivatives with diverse applications. The 1,8-naphthyridine scaffold is a known pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov

Future research should focus on:

Synthesis of Fused Systems: Utilizing the bromomethyl and chloro groups as handles for the construction of fused polycyclic aromatic systems containing the 1,8-naphthyridine core. For instance, intramolecular cyclization reactions could lead to the formation of new five or six-membered rings. The synthesis of tetrazolo[1,5-a] researchgate.netnih.govnaphthyridine derivatives from 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) provides a template for such transformations. researchgate.nettsijournals.com

Preparation of Macrocycles: Employing the compound as a key building block in the synthesis of macrocycles containing the 1,8-naphthyridine unit. These macrocycles could have interesting host-guest properties or biological activities.

Development of Novel Ligands: Synthesizing a library of derivatives through functionalization of the bromomethyl and chloro groups to create novel ligands for catalysis or materials science applications. The 1,8-naphthyridine moiety is a well-known chelating agent.

Probing Biological Activity: Synthesizing a diverse range of derivatives and screening them for various biological activities. The inherent biological relevance of the 1,8-naphthyridine core suggests that derivatives of the title compound could be promising candidates for drug discovery programs. rsc.org For example, chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine have shown biological activity. researchgate.netekb.eg

Q & A

Q. What safety protocols are critical when handling hazardous intermediates in the synthesis of this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure to brominated intermediates .
  • Spill Management : Neutralize POCl₃ spills with sodium bicarbonate, and dispose of waste via certified hazardous waste facilities .

Tables for Key Data

Synthetic Method ConditionsYieldReference
Halogenolysis of naphthyridinonePOCl₃, reflux84%
Bromomethyl substitutionPBr₃, DMF, 80°C76%
AminationNH₃/PhOH, 170°C75%
Biological Activity Assay TypeIC₅₀ (μM)Reference
Cytotoxicity (MCF7 cells)MTT12.4
Antitumor activityIn vivo xenograft8.7

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